![molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.
Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.
Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.
Major Products
Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.
5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.
Uniqueness
- The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2 |
InChIキー |
DTUGJRGVIPSCCS-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
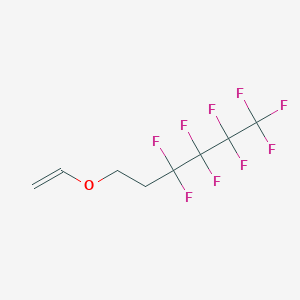
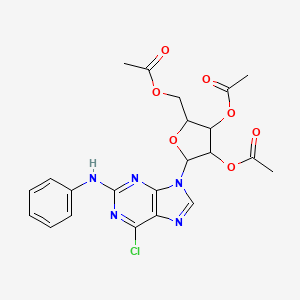
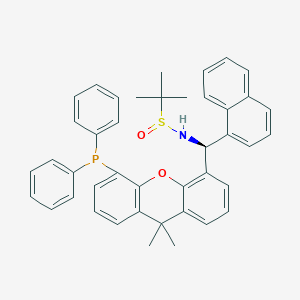
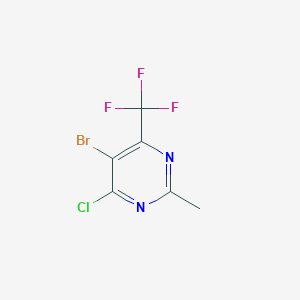
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
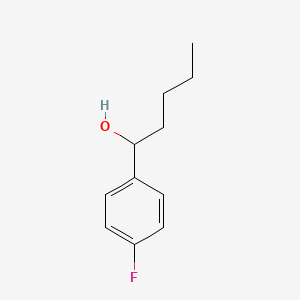
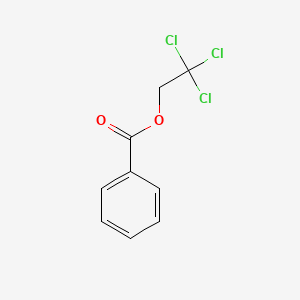
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

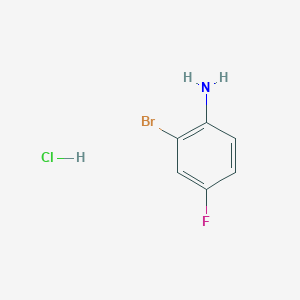
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
